molecular formula C11H30OSi4 B14463448 CID 12553114

CID 12553114

Cat. No.: B14463448
M. Wt: 290.70 g/mol
InChI Key: VSMJIGTZQIRKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 12553114 (PubChem Compound Identifier: 12553114) is a chemical compound characterized in studies involving essential oil analysis. As per , it was isolated from Cinnamomum camphora essential oil (CIEO) using vacuum distillation and analyzed via gas chromatography-mass spectrometry (GC-MS) .

Properties

Molecular Formula

C11H30OSi4

Molecular Weight

290.70 g/mol

InChI

InChI=1S/C11H30OSi4/c1-12-13-11(14(2,3)4,15(5,6)7)16(8,9)10/h1-10H3

InChI Key

VSMJIGTZQIRKKB-UHFFFAOYSA-N

Canonical SMILES

CO[Si]C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 12553114 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavities, enhancing its stability and solubility . The reaction conditions typically involve the use of solvents such as water or alcohols and may require specific temperatures and pH levels to optimize the formation of the inclusion complex.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. These reactors are designed to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial in monitoring the production process and verifying the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 12553114 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound

Scientific Research Applications

CID 12553114 has a wide range of scientific research applications across various fields:

Mechanism of Action

The mechanism of action of CID 12553114 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular signaling pathways, affecting cell function and behavior .

Comparison with Similar Compounds

Oscillatoxin Derivatives

Oscillatoxin D (CID: 101283546) and its analogs (e.g., 30-methyl-oscillatoxin D, CID: 185389) are marine-derived polyketides with complex macrocyclic structures (Figure 1A–D in ) . While CID 12553114’s structure remains unspecified, oscillatoxins share functional groups (e.g., ethers, ketones) that may align with oxygenated terpenoids like this compound. Key differences include:

  • Molecular Complexity: Oscillatoxins exhibit larger macrocyclic frameworks, whereas this compound is likely a smaller monoterpene or sesquiterpene derivative based on GC-MS volatility .
  • Biological Activity : Oscillatoxins are cytotoxic, targeting ion channels, whereas this compound’s bioactivity is uncharacterized in the evidence .

Colchicine (CID: 6167)

Colchicine, an alkaloid with a tricyclic structure (Figure 2 in ), is used to treat gout and inflammatory diseases . Comparison highlights:

  • Structural Features: Colchicine contains a tropolone ring and acetamide group, distinct from the likely terpenoid backbone of this compound.

Comparative Data Table

Compound CID Molecular Class Key Functional Groups Bioactivity/Use Source
This compound 12553114 Likely terpenoid Oxygenated groups* Potential antimicrobial Plant essential oil
Oscillatoxin D 101283546 Polyketide Ether, ketone Cytotoxic, ion channel modulation Marine cyanobacteria
Colchicine 6167 Alkaloid Tropolone, acetamide Anti-inflammatory, gout treatment Colchicum spp.
Synthetic derivative 57416287 Piperazine derivative Nitro, methoxy Undisclosed (pharmacological screening) Laboratory synthesis

*Inferred from GC-MS and distillation data .

Research Findings and Limitations

  • Functional Overlaps: While oscillatoxins and this compound differ in origin, both may share biosynthetic pathways (e.g., mevalonate or methylerythritol phosphate pathways for terpenoids/polyketides) .
  • Gaps in Evidence: No direct data on this compound’s pharmacological properties, solubility, or stability are available, necessitating further studies.

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